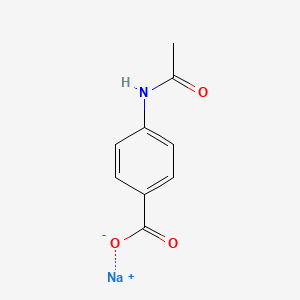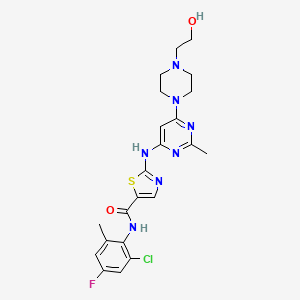
PROTAC SMARCA2 degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC SMARCA2 degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 proteinThe degradation of SMARCA2 is particularly significant in cancers where its paralog, SMARCA4, is mutated, making SMARCA2 an attractive therapeutic target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC SMARCA2 degrader-2 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of SMARCA2. The synthetic route typically includes:
Step 1: Synthesis of the SMARCA2-binding ligand.
Step 2: Synthesis of the E3 ligase-recruiting ligand.
Step 3: Conjugation of the two ligands via a linker to form the PROTAC molecule.
Reaction Conditions:
Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and water.
Catalysts: Commonly used catalysts include palladium-based catalysts for coupling reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The molecule can undergo substitution reactions, especially at the functional groups of the ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, acetonitrile, methanol.
Major Products:
Oxidation Products: Oxidized forms of the linker or ligands.
Reduction Products: Reduced forms of the ligands.
Substitution Products: Substituted derivatives of the ligands
Scientific Research Applications
PROTAC SMARCA2 degrader-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC molecules.
Biology: Helps in understanding the role of SMARCA2 in chromatin remodeling and gene expression.
Medicine: Investigated as a potential therapeutic agent for cancers with SMARCA4 mutations, such as non-small cell lung cancer.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets .
Mechanism of Action
PROTAC SMARCA2 degrader-2 exerts its effects by inducing the proximity of SMARCA2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This process involves the formation of a ternary complex between the PROTAC molecule, SMARCA2, and the E3 ligase. The degradation of SMARCA2 disrupts the SWI/SNF complex, affecting chromatin remodeling and gene expression. This mechanism is particularly effective in cancers with SMARCA4 mutations, where cells are dependent on SMARCA2 for survival .
Comparison with Similar Compounds
ACBI1: A potent PROTAC degrader of SMARCA2, SMARCA4, and PRBM1.
ACBI2: An orally bioavailable PROTAC that selectively degrades SMARCA2 over SMARCA4.
DT2216: A VHL-recruiting PROTAC currently in clinical trials.
Uniqueness: PROTAC SMARCA2 degrader-2 is unique in its high selectivity for SMARCA2 over SMARCA4, making it a valuable tool for targeting cancers with SMARCA4 mutations. Its ability to form a productive ternary complex and induce efficient degradation of SMARCA2 sets it apart from other PROTAC molecules .
Properties
Molecular Formula |
C49H62N10O6S |
|---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,4'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-27-36(60)23-40(59)47(62)52-31(3)34-9-11-35(12-10-34)45-32(4)51-29-66-45)42-25-43(56-65-42)64-22-21-57-17-13-33(14-18-57)26-58-19-15-49(16-20-58)28-50-46-39(53-49)24-38(54-55-46)37-7-5-6-8-41(37)61/h5-12,24-25,29-31,33,36,40,44,53,60-61H,13-23,26-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+/m0/s1 |
InChI Key |
BMFRLBNGYKVCHH-UOKCIILFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)





